Ipsdienone
Overview
Description
Ipsdienone is a member of the class of monoterpene ketones that is octa-2,7-dien-4-one substituted at positions 2 and 6 by methyl and methylidene groups respectively. It has a role as a plant metabolite and an animal metabolite. It is an enone and a monoterpene ketone.
Scientific Research Applications
Ipsdienone in Pheromone Production and Ecology
Ipsdienone plays a crucial role in the pheromone production of various bark beetles, significantly influencing their ecological interactions and behaviors. A novel oxidoreductase enzyme, Ipsdienol dehydrogenase (IDOLDH), was identified as pivotal in converting ipsdienol to ipsdienone in Ips pini bark beetles. This conversion is instrumental in the biosynthesis of pheromones, aiding in the beetle's communication and aggregation behaviors (Figueroa-Teran et al., 2012). Further research highlighted IDOLDH's high substrate specificity, emphasizing its critical role in determining the pheromone composition of Ips pini, thereby affecting ecological dynamics and species interactions (Figueroa-Teran et al., 2016).
Behavioral and Chemical Ecology
Ipsdienone's involvement extends beyond individual beetle species to influence broader ecological interactions. In the bark beetle Ips paraconfusus, the biosynthetic pathway for pheromones was explored, demonstrating an enantioselective conversion of ipsdienone to ipsdienol, reflecting complex chemical communication strategies within and across species. This research provides insights into the ecological interactions and evolutionary adaptations of bark beetles (Fish et al., 2004).
Pheromone Biosynthesis and Evolutionary Insights
The biosynthesis of pheromones in bark beetles, especially the production of ipsdienone and its conversion to other pheromone components, has been a subject of extensive research. The studies delve into the enzymatic processes, gene regulation, and evolutionary aspects of pheromone production, highlighting the complexity and sophistication of chemical communication in these species. This line of research not only unravels the biochemical pathways involved but also provides evolutionary insights into the adaptation and survival strategies of bark beetles (Blomquist et al., 2010).
properties
IUPAC Name |
2-methyl-6-methylideneocta-2,7-dien-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-6H,1,4,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDIIOSMVGHNKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(=C)C=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424017 | |
Record name | Myrcenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
539-70-8 | |
Record name | Myrcenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myrcenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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